2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one
Description
2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of dibenzo[a,d]cycloheptenes, which are characterized by a seven-membered ring fused to two benzene rings. The presence of four methoxy groups at positions 2, 3, 7, and 8 adds to its distinctiveness and potential reactivity.
Properties
IUPAC Name |
5,6,13,14-tetramethoxytricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-16-7-11-5-13-9-18(23-3)19(24-4)10-14(13)15(20)6-12(11)8-17(16)22-2/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBNESHPTXUIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)C3=CC(=C(C=C3CC2=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160844 | |
| Record name | 5,11-Dihydro-2,3,7,8-tetramethoxy-10H-dibenzo[a,d]cyclohepten-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70402-16-3 | |
| Record name | 5,11-Dihydro-2,3,7,8-tetramethoxy-10H-dibenzo[a,d]cyclohepten-10-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70402-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,11-Dihydro-2,3,7,8-tetramethoxy-10H-dibenzo[a,d]cyclohepten-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the following steps:
Formation of the Core Structure: The initial step involves the formation of the dibenzo[a,d]cycloheptene core. This can be achieved through a series of cyclization reactions, often starting from biphenyl derivatives.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions. This can be done using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Oxidation and Functionalization: The final step involves the oxidation of the intermediate compound to introduce the ketone functionality at the 10-position. This can be achieved using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 10-Acetoxy-2,3,7,8-tetramethoxy-5H-dibenzo[a,d]cycloheptene
- 6,7-dihydro-1,2,3,9-tetramethoxy-5H-dibenzo[a,c]cyclohepten-5-ol
- Dibenzo[c,E]cycloheptene, 2,3,4,7-tetramethoxy-
Uniqueness
2,3,7,8-Tetramethoxy-5H-dibenzo[a,d]cyclohepten-10(11H)-one is unique due to its specific substitution pattern and the presence of a ketone group. This makes it distinct from other similar compounds, which may have different functional groups or substitution patterns, leading to different chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
